molecular formula C35H60Cl3N3O3 B11934143 methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

Cat. No.: B11934143
M. Wt: 677.2 g/mol
InChI Key: VMETYCIJFJYNQW-KFWJFULESA-N
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Description

Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, functional group modifications, and the introduction of the pyridin-2-ylmethylamino and butylamino substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Conditions vary depending on the functional groups involved but often include nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;dihydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C35H60Cl3N3O3

Molecular Weight

677.2 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

InChI

InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28+,29+,30-,31-,33+,34+,35+;;;/m1.../s1

InChI Key

VMETYCIJFJYNQW-KFWJFULESA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl

Origin of Product

United States

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